molecular formula C18H22N2O5 B4001993 Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole

Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole

Cat. No.: B4001993
M. Wt: 346.4 g/mol
InChI Key: SKYHXPCZBPXNPD-UHFFFAOYSA-N
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Description

Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(2-allylphenoxy)butyl]-1H-imidazole oxalate is 346.15287181 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemiluminescence Reactions

Imidazole derivatives play a crucial role in enhancing the chemiluminescence reactions. For example, the study by Pontén and Irgum (1997) explains the role of imidazole as a catalyst in the bis(2,4,6-trichlorophenyl) oxalate (TCPO) peroxyoxalate chemiluminescence (PO-CL) reaction, highlighting its ability to stabilize 1,1'-oxalyldiimidazole (ODI), a key intermediate in the chemiluminescence process (Pontén & Irgum, 1997).

Optical and Electronic Properties

Research into the optical and electronic properties of imidazole-containing compounds has led to the development of materials with specific functionalities. Yan, Pan, and Song (2010) synthesized a series of 1,3,4-oxadiazole derivatives containing an imidazole unit, characterizing their optical properties and potential applications in material science (Yan, Pan, & Song, 2010).

Catalytic Applications

Imidazole derivatives have found applications in catalysis, such as in the synthesis of cobalt oxalate nanorods through a microwave-assisted solution approach, leading to the formation of Co3O4 rods upon thermal decomposition, as reported by Wang and Zhu (2005) (Wang & Zhu, 2005).

Properties

IUPAC Name

oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.C2H2O4/c1-2-7-15-8-3-4-9-16(15)19-13-6-5-11-18-12-10-17-14-18;3-1(4)2(5)6/h2-4,8-10,12,14H,1,5-7,11,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYHXPCZBPXNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCCCN2C=CN=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole
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Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole
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Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole
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Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole
Reactant of Route 5
Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole
Reactant of Route 6
Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole

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